molecular formula C7H7BrN4 B13188935 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B13188935
M. Wt: 227.06 g/mol
InChI Key: HBVHDCKZNGRHFE-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can influence its reactivity and biological properties.

Properties

Molecular Formula

C7H7BrN4

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C7H7BrN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3

InChI Key

HBVHDCKZNGRHFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes using iodobenzene diacetate as an oxidizing agent. This reaction is typically carried out in water at room temperature, resulting in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like iodobenzene diacetate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Substituted triazolopyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of bromine and methyl groups, which can significantly influence its reactivity and biological properties. These structural features make it a valuable compound for medicinal chemistry and other scientific research applications.

Biological Activity

3-Bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.04 g/mol
  • SMILES Notation : CC1=CC=CC2=NN=C(N12)Br

The compound's structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological interactions.

Pharmacological Activities

Research indicates that derivatives of triazolo[4,3-a]pyrimidines exhibit a variety of pharmacological effects:

  • Antitumor Activity :
    • Triazolo-pyrimidine compounds have been reported to possess antitumor properties. For instance, analogs have shown cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds typically range from 3.83 to 11.94 μM depending on the specific derivative and cell line tested .
    • A notable study demonstrated that a related compound inhibited cell proliferation and reduced viable cell counts significantly after 48 and 72 hours of treatment .
  • Antimicrobial Properties :
    • Compounds similar to 3-bromo-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine have been identified as effective antimicrobial agents. They exhibit activity against a range of bacterial and fungal strains .
  • Enzyme Inhibition :
    • These compounds often act as inhibitors of various enzymes involved in cancer progression and inflammation. For example, some studies have highlighted their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Case Study 1: Anticancer Activity

A recent study explored the effects of a triazolo-pyrimidine derivative on HeLa cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 9.22 µM after 72 hours of treatment. The viability percentages at different concentrations (5 µM, 10 µM, and 20 µM) were recorded as follows:

Concentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72h
562.6745.53
1046.7730.38
2029.3321.64

This data indicates a dose-dependent response in cell viability reduction .

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial efficacy of triazolo-pyrimidine derivatives against several pathogenic bacteria and fungi. Results showed that these compounds displayed significant inhibitory effects, suggesting their potential use in treating infections caused by resistant strains .

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